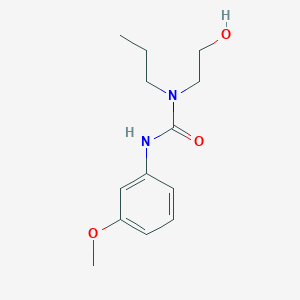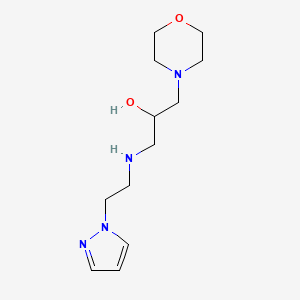
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a hydroxyethyl group, a methoxyphenyl group, and a propyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea typically involves the reaction of 3-methoxyphenyl isocyanate with 2-hydroxyethylamine and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3-methoxyphenyl isocyanate by reacting 3-methoxyaniline with phosgene.
Step 2: Reaction of 3-methoxyphenyl isocyanate with 2-hydroxyethylamine to form an intermediate.
Step 3: Reaction of the intermediate with propylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The methoxyphenyl group can be reduced to a phenyl group.
Substitution: The urea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the urea moiety under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxyphenyl groups may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethyl)-3-phenyl-1-propylurea: Lacks the methoxy group on the phenyl ring.
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-butylurea: Has a butyl group instead of a propyl group.
1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)-1-propylurea: Has the methoxy group at the 4-position instead of the 3-position.
Uniqueness
1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea is unique due to the specific positioning of the hydroxyethyl, methoxyphenyl, and propyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-3-(3-methoxyphenyl)-1-propylurea |
InChI |
InChI=1S/C13H20N2O3/c1-3-7-15(8-9-16)13(17)14-11-5-4-6-12(10-11)18-2/h4-6,10,16H,3,7-9H2,1-2H3,(H,14,17) |
InChIキー |
UUGXYUFTNSIOET-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCO)C(=O)NC1=CC(=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)
![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)








